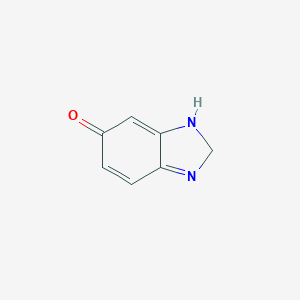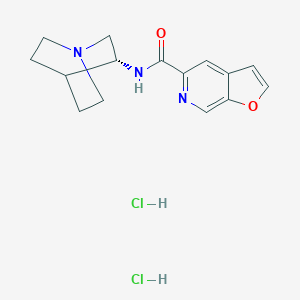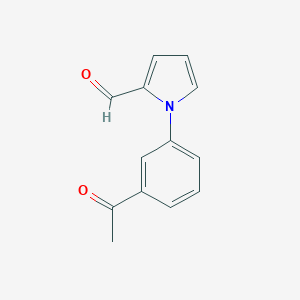
1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde, also known as APC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. APC is a pyrrole derivative that has been synthesized using different methods and has shown promising results in various biological assays.
Wirkmechanismus
The mechanism of action of 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde is not fully understood, but it is believed to act by inhibiting various enzymes and pathways involved in cancer growth, inflammation, and microbial activity. 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer growth. 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cancer growth. In addition, 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemische Und Physiologische Effekte
1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde has been shown to reduce the growth of bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde has several advantages for lab experiments. It is relatively easy to synthesize and has shown to have activity against various biological targets. 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde has also shown to have low toxicity in animal models, making it a promising candidate for further studies. However, 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde has some limitations for lab experiments. Its solubility in water is low, making it difficult to use in aqueous solutions. In addition, the yield of the synthesis method varies depending on the reaction conditions, making it difficult to obtain consistent results.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde. One direction is to study its potential applications in drug development. 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde has shown promising results in inhibiting cancer growth, reducing inflammation, and killing bacteria and fungi. Therefore, it could be developed as a potential drug candidate for various diseases. Another direction is to study its mechanism of action in more detail. The exact targets and pathways involved in the activity of 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde are not fully understood, and further studies could provide more insights into its mode of action. Finally, future studies could focus on improving the synthesis method of 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde, to increase the yield and obtain more consistent results.
Conclusion
In conclusion, 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde is a chemical compound that has shown promising results in various scientific research fields. Its synthesis method involves the reaction of 3-acetylphenylhydrazine with pyrrole-2-carboxaldehyde in the presence of a catalyst. 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde has potential applications in drug development, and has shown to have low toxicity in animal models. Its mechanism of action involves the inhibition of various enzymes and pathways involved in cancer growth, inflammation, and microbial activity. Further studies could provide more insights into its mode of action and potential applications.
Synthesemethoden
The synthesis of 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde involves the reaction of 3-acetylphenylhydrazine with pyrrole-2-carboxaldehyde in the presence of a catalyst. The reaction is carried out under reflux in ethanol for several hours, and the product is obtained by filtration and recrystallization. The yield of the synthesis method varies depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde has shown potential applications in various scientific research fields. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models. In addition, 1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde has been studied for its antimicrobial properties and has shown to have activity against various bacterial and fungal strains.
Eigenschaften
CAS-Nummer |
156496-72-9 |
|---|---|
Produktname |
1-(3-Acetylphenyl)-1H-pyrrole-2-carbaldehyde |
Molekularformel |
C13H11NO2 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
1-(3-acetylphenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-10(16)11-4-2-5-12(8-11)14-7-3-6-13(14)9-15/h2-9H,1H3 |
InChI-Schlüssel |
DGWLINDLXCXUCI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)N2C=CC=C2C=O |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)N2C=CC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B121179.png)
![Phosphorothioic acid, O,O-diethyl O-[4-(methylthio)phenyl] ester](/img/structure/B121181.png)
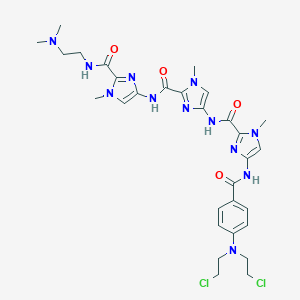
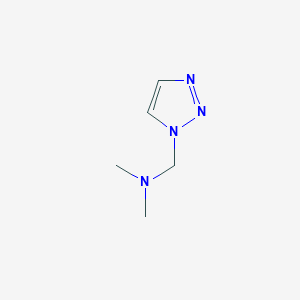
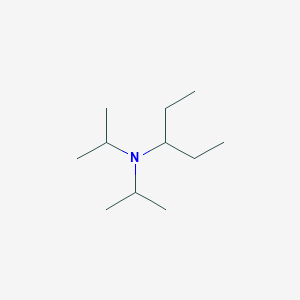
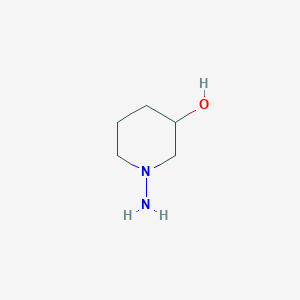
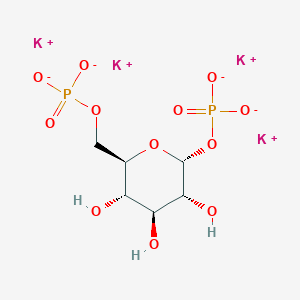
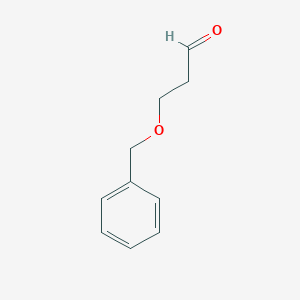
![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid](/img/structure/B121205.png)
![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)
